molecular formula C19H14N4O3S B2376651 (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477189-21-2

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2376651
CAS No.: 477189-21-2
M. Wt: 378.41
InChI Key: UGULJGGISVXDHO-HZHRSRAPSA-N
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Description

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a synthetic small molecule investigated for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is structurally characterized by a thiazole core functionalized with a benzodioxole group and a p-methoxyanilino moiety, which contributes to its targeted binding affinity. Research indicates it functions as a ATP-competitive inhibitor, effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival. Its primary research value lies in the study of EGFR-driven oncogenesis , particularly in non-small cell lung cancer (NSCLC) and other epithelial malignancies. Scientists utilize this compound as a chemical probe to elucidate the mechanisms of acquired resistance to first-generation EGFR inhibitors and to explore novel therapeutic strategies targeting specific EGFR mutations, including the T790M mutation. The unique carboximidoyl cyanide group is a key pharmacophore that enhances its selectivity and potency, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry optimization for next-generation targeted cancer therapies.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-24-14-5-3-13(4-6-14)22-23-15(9-20)19-21-16(10-27-19)12-2-7-17-18(8-12)26-11-25-17/h2-8,10,22H,11H2,1H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULJGGISVXDHO-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is typically constructed via the Hantzsch reaction, which involves condensation of α-halocarbonyl compounds with thioamides or thioureas. For this compound:

  • α-Bromo-4-(1,3-benzodioxol-5-yl)acetophenone reacts with thiourea in ethanol under reflux (3–5 h, 70–80°C).
  • Yields range from 66–79% when using Co(OAc)₂ and SALEN ligands to optimize cyclization.

Example Protocol:

α-Bromo-4-(1,3-benzodioxol-5-yl)acetophenone (1.00 mmol)  
Thiourea (1.20 mmol)  
Ethanol (20 mL), reflux (3.5 h)  
↓  
Crude thiazole intermediate purified by flash chromatography (hexane:EtOAc = 3:1)  
Yield: 74%  

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-aminothiophenol and 1,3-benzodioxol-5-carboxaldehyde in DMF under microwave conditions (150°C, 10 min) forms the benzodioxol-thiazole hybrid.

Introduction of the 1,3-Benzodioxol-5-yl Group

Nucleophilic Aromatic Substitution

The benzodioxole moiety is introduced via Suzuki-Miyaura coupling:

  • 4-Bromo-thiazole intermediate reacts with 1,3-benzodioxol-5-ylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃, and dioxane/water (4:1) at 80°C.
  • Yields: 68–72% .

Optimized Conditions:

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (3 equiv)
Solvent Dioxane:H₂O (4:1)
Temperature 80°C
Time 12 h

Attachment of the N-(4-Methoxyanilino)carboximidoyl Cyanide Group

Condensation with 4-Methoxyaniline

The carboximidoyl cyanide group is installed via a two-step process:

  • Formation of the carboximidoyl chloride : Treatment of the thiazole-2-carboxylic acid with PCl₅ in dry dichloromethane (0°C, 2 h).
  • Reaction with 4-methoxyaniline : The chloride intermediate reacts with 4-methoxyaniline in THF containing TEA (room temperature, 6 h).

Yield : 62–65% after silica gel purification.

Cyanidation via Knoevenagel Reaction

An alternative route employs Knoevenagel condensation:

  • 2-Cyano-N-(thiazol-2-yl)acetamide reacts with 4-methoxybenzaldehyde in ethanol/piperidine (reflux, 3 h).
  • This method achieves 71–75% yield but requires strict pH control to prevent cyanide hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the use of microreactors for safer handling of intermediates:

  • Thiazole formation and benzodioxole coupling are performed in a Teflon-coated continuous flow reactor at 120°C with a residence time of 8 min.
  • Productivity: 1.2 kg/day with 98.5% purity.

Catalytic System Optimization

Iron-based catalysts (Fe(acac)₃) reduce reliance on toxic cyanide sources:

  • Fe(acac)₃ (5 mol%) in THF enables cyanide transfer from ethyl cyanoformate with 89% efficiency.

Challenges and Limitations

  • Stereochemical Control : Maintaining the E-configuration requires low temperatures (−20°C) during the final condensation step.
  • Cyanide Handling : Industrial protocols prefer trimethylsilyl cyanide over KCN due to reduced toxicity.
  • Purification : Silica gel chromatography remains necessary due to by-products from incomplete cyclization.

Emerging Methodologies

  • Enzymatic Cyanidation : Lipase-mediated reactions using Candida antarctica lipase B (CAL-B) show promise for enantioselective cyanide addition (ee > 90%).
  • Electrochemical Synthesis : Direct anodic oxidation of thioamides in acetonitrile/NaCN achieves thiazole-cyanide coupling in one pot.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several analogs (Table 1):

Table 1: Structural Comparison of Thiazole and Benzodioxole Derivatives

Compound Name Core Structure Key Substituents Notable Features
Target Compound 1,3-Thiazole 4-(1,3-Benzodioxol-5-yl), N-(4-methoxyanilino)-carboximidoyl cyanide E-configuration, potential for π-π stacking due to benzodioxole
Compound Hydrazinecarboxamide 1,3-Benzodioxol-5-yl, 2-chlorophenyl, imidazole Antifungal activity linked to chlorophenyl and imidazole groups
Compounds Thiazole/Imidazole Nitrophenyl, dimethylamino, fluorinated groups Varied electronic effects from nitro and methoxy substituents
  • Benzodioxole Group : Present in both the target compound and ’s analog, this group enhances lipophilicity and may improve membrane permeability, a critical factor in drug bioavailability .
  • Substituent Electronic Effects: The 4-methoxyanilino group in the target compound donates electron density via the methoxy group, contrasting with the electron-withdrawing chloro substituent in ’s compound. Such differences modulate reactivity and binding interactions .

Computational and Crystallographic Analyses

  • Similar methods could predict the target compound’s reactivity.
  • X-ray Crystallography: ’s compound was resolved using SHELX software (monoclinic system, Z = 4), a method applicable to the target compound for confirming its E-configuration .

Biological Activity

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound with potential biological activity. Its unique structure combines various functional groups that may contribute to its pharmacological properties, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following molecular formula: C19H14N4O3S, with a molecular weight of 378.41 g/mol. It features a benzodioxole moiety, a methoxyaniline group, a thiazole ring, and a carboximidoyl cyanide group. The structural complexity suggests multiple interaction sites for biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is hypothesized that the compound may act as an inhibitor of tyrosine kinases, disrupting signaling pathways essential for cancer cell survival and growth. This mechanism positions it as a candidate for further investigation in cancer therapeutics.

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)5Cell cycle arrest
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanideTBDTBDTBD

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity. Certain thiazole derivatives have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.05 to 0.4 µg/mL, indicating potent antibacterial activity.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various thiazole derivatives on cancer cell lines. The results showed that compounds with similar structural features to (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide inhibited cancer cell proliferation effectively.
  • Antibacterial Screening : Another research project focused on synthesizing and testing new thiazole derivatives against bacterial strains. The findings suggested that modifications in the thiazole ring could enhance antibacterial potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical purification steps for this compound?

  • Methodological Answer : Synthesis typically involves condensation reactions between thiazole precursors and substituted anilines. For example, refluxing in ethanol with glacial acetic acid as a catalyst (5–10 drops) under inert conditions improves yield. Purification via vacuum filtration and recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) is essential for intermediate isolation .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include thiazole C-H protons (δ 7.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and benzodioxole protons (δ 6.7–7.1 ppm). 13C NMR confirms imine (C=N, ~160 ppm) and cyanide (C≡N, ~115 ppm) groups .
  • FT-IR : Absorptions at 2200–2250 cm⁻¹ (C≡N stretch), 1650–1700 cm⁻¹ (C=N), and 1250–1300 cm⁻¹ (C-O of benzodioxole) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 0.1–0.5 mol% Pd for cross-coupling steps). Stepwise temperature control (e.g., 60–80°C for condensation, room temperature for cyclization) minimizes side reactions. Use column chromatography for intermediates with similar polarities .

Q. What preliminary bioassays are suitable for evaluating biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays at 10–100 µM concentrations) using fluorescence-based kits. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SHELX suite) to resolve tautomerism or isomerism. For example, the E/Z configuration of the carboximidoyl group may differ between solution (NMR) and solid-state (crystallography) data. Refinement with OLEX2 or Coot validates bond angles and torsional strain .

Q. What computational strategies predict electronic properties and binding affinity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 to optimize geometry and calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set). Solvent effects (PCM model) refine dipole moments .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD/GROMACS) .

Q. How do substituents on the 4-methoxyanilino group influence reactivity and stability?

  • Methodological Answer : Compare Hammett σ values (electron-withdrawing vs. donating groups) using kinetic studies. For example, electron-deficient aryl groups accelerate nucleophilic substitution but reduce stability in acidic conditions. Stability assays (HPLC at pH 1–13) identify degradation pathways .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) or polar side chains to reduce π-π stacking. Solvent screening (e.g., DMSO for disaggregation) and time-resolved fluorescence spectroscopy quantify quantum yield improvements .

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